molecular formula C10H13FN2O B13336655 2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine

2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine

Cat. No.: B13336655
M. Wt: 196.22 g/mol
InChI Key: MIXQSHXXOZXLEN-UHFFFAOYSA-N
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Description

2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine is a synthetic organic compound that features a fluorine atom, a tetrahydrofuran ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The tetrahydrofuran ring can also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Shares the fluorinated pyridine ring but lacks the tetrahydrofuran moiety.

    N-((Tetrahydrofuran-2-yl)methyl)pyridin-4-amine: Similar structure but without the fluorine atom.

Uniqueness

2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine is unique due to the combination of the fluorine atom and the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-N-(oxolan-2-ylmethyl)pyridin-4-amine

InChI

InChI=1S/C10H13FN2O/c11-10-6-8(3-4-12-10)13-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7H2,(H,12,13)

InChI Key

MIXQSHXXOZXLEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=CC(=NC=C2)F

Origin of Product

United States

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